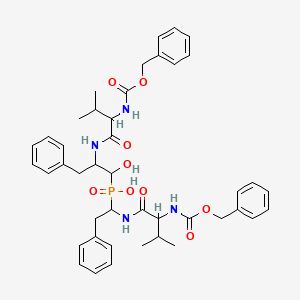
2,5,10,13-Tetraaza-7-phosphatetradecanedioic acid, 7,8-dihydroxy-3,12-bis(1-methylethyl)-4,11-dioxo-6,9-bis(phenylmethyl)-, bis(phenylmethyl) ester, 7-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,10,13-Tetraaza-7-phosphatetradecanedioic acid, 7,8-dihydroxy-3,12-bis(1-methylethyl)-4,11-dioxo-6,9-bis(phenylmethyl)-, bis(phenylmethyl) ester, 7-oxide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure suggests it may have unique properties due to the presence of multiple functional groups, including hydroxyl, ester, and phosphoric acid groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,10,13-Tetraaza-7-phosphatetradecanedioic acid, 7,8-dihydroxy-3,12-bis(1-methylethyl)-4,11-dioxo-6,9-bis(phenylmethyl)-, bis(phenylmethyl) ester, 7-oxide likely involves multiple steps, including the formation of intermediate compounds. Typical synthetic routes may include:
Formation of the Tetraaza Backbone: This step may involve the reaction of amines with appropriate carbonyl compounds under controlled conditions.
Introduction of Phosphoric Acid Group: This could be achieved through phosphorylation reactions using reagents like phosphorus oxychloride.
Esterification: The ester groups can be introduced via esterification reactions using alcohols and carboxylic acids.
Oxidation: The hydroxyl groups may be introduced through oxidation reactions using oxidizing agents like hydrogen peroxide.
Industrial Production Methods
Industrial production of such a complex compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification Techniques: Use of chromatography and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions may target the carbonyl groups.
Substitution: Substitution reactions could occur at the ester or amine groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
The compound may be used as a building block for synthesizing more complex molecules or as a reagent in various chemical reactions.
Biology
In biological research, the compound could be studied for its potential interactions with biomolecules, such as proteins or nucleic acids.
Medicine
The compound may have potential therapeutic applications, such as acting as a drug candidate for treating specific diseases.
Industry
In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2,5,10,13-Tetraaza-7-phosphatetradecanedioic acid, 7,8-dihydroxy-3,12-bis(1-methylethyl)-4,11-dioxo-6,9-bis(phenylmethyl)-, bis(phenylmethyl) ester, 7-oxide would depend on its specific interactions with molecular targets. These interactions could involve:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor function.
Affecting Cellular Pathways: Influencing signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
2,5,10,13-Tetraaza-7-phosphatetradecanedioic acid derivatives: Compounds with similar backbones but different functional groups.
Phosphoric Acid Esters: Compounds with similar ester groups but different core structures.
Uniqueness
The uniqueness of 2,5,10,13-Tetraaza-7-phosphatetradecanedioic acid, 7,8-dihydroxy-3,12-bis(1-methylethyl)-4,11-dioxo-6,9-bis(phenylmethyl)-, bis(phenylmethyl) ester, 7-oxide lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Properties
CAS No. |
146063-30-1 |
|---|---|
Molecular Formula |
C43H53N4O9P |
Molecular Weight |
800.9 g/mol |
IUPAC Name |
[1-hydroxy-2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-phenylpropyl]-[1-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-2-phenylethyl]phosphinic acid |
InChI |
InChI=1S/C43H53N4O9P/c1-29(2)37(46-42(51)55-27-33-21-13-7-14-22-33)39(48)44-35(25-31-17-9-5-10-18-31)41(50)57(53,54)36(26-32-19-11-6-12-20-32)45-40(49)38(30(3)4)47-43(52)56-28-34-23-15-8-16-24-34/h5-24,29-30,35-38,41,50H,25-28H2,1-4H3,(H,44,48)(H,45,49)(H,46,51)(H,47,52)(H,53,54) |
InChI Key |
GETYISFOACURQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(O)P(=O)(C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3)O)NC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















